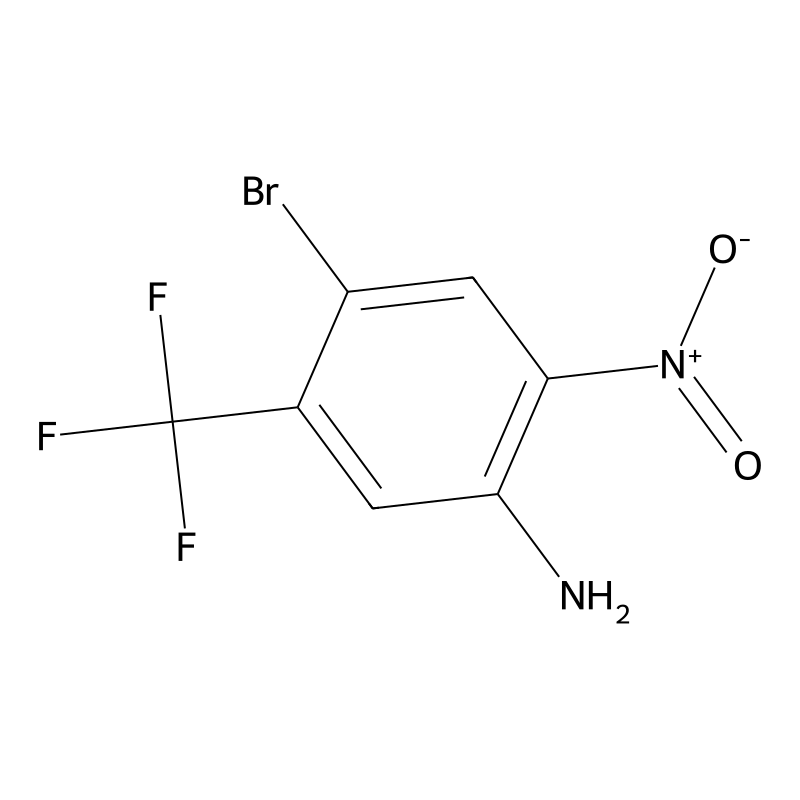4-Bromo-2-nitro-5-(trifluoromethyl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Pharmaceutical Research
Summary of Application: 2-Bromo-5-(trifluoromethyl)aniline has been used in the synthesis and biochemical evaluation of a series of inhibitors of the Hepatitis C virus (HCV) NS3 protease
Application in Agrochemical Research
Summary of Application: Trifluoromethylpyridines, which could potentially be synthesized from 4-Bromo-2-nitro-5-(trifluoromethyl)aniline, have been used as a key structural motif in active agrochemical ingredients.
Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, suggesting that they have been found to be effective in protecting crops from pests.
Preparation of Dibromotrifluoromethylbenzene
Summary of Application: “4-Bromo-2-nitro-5-(trifluoromethyl)aniline” has been used in the preparation of "2,5-dibromo-(trifluoromethyl)benzene".
Preparation of Iodotrifluoromethylbenzene
4-Bromo-2-nitro-5-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to an aniline structure. Its molecular formula is , and it has a molecular weight of approximately 240.02 g/mol. The compound is typically a solid at room temperature and is notable for its unique electronic properties due to the electron-withdrawing trifluoromethyl group, which influences its reactivity and stability in various chemical environments.
- Bromination: The introduction of bromine into the aromatic ring can occur via electrophilic aromatic substitution.
- Nitration: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
- Amination: The compound can undergo amination reactions to replace halogen atoms with amino groups.
- Desamination: Under specific conditions, such as treatment with nitrous acid, the amino group can be removed, leading to the formation of other derivatives.
These reactions are crucial for modifying the compound for various applications in pharmaceuticals and agrochemicals .
4-Bromo-2-nitro-5-(trifluoromethyl)aniline exhibits biological activity that makes it relevant in medicinal chemistry. It has been investigated as a potential inhibitor of viral proteases, particularly in studies targeting the hepatitis C virus. Such compounds are essential for developing antiviral therapies, as they interfere with viral replication mechanisms. Additionally, some derivatives of this compound have shown potential antibacterial and antifungal properties.
Several synthetic routes have been developed for producing 4-Bromo-2-nitro-5-(trifluoromethyl)aniline:
- Nitration of Trifluoromethyl Toluene: Starting from chlorobenzotrifluoride, nitration leads to 5-chloro-2-nitro-trifluoromethyl toluene.
- Amination: The chlorinated compound undergoes amination to yield 2-nitro-5-amido benzotrifluoride.
- Bromination: Subsequent bromination of the amido compound generates 2-bromo-4-nitro-5-amido benzotrifluoride.
- Desamination: Finally, treatment with nitrous acid results in the formation of 4-bromo-2-nitro-5-(trifluoromethyl)aniline .
This compound has several applications across various fields:
- Pharmaceuticals: It serves as a precursor or intermediate in synthesizing antiviral drugs and other therapeutic agents.
- Agrochemicals: It is used in developing pesticides and herbicides due to its biological activity against pests.
- Material Science: The unique properties of the trifluoromethyl group make it valuable in creating materials with specific electronic or thermal characteristics.
Studies on interaction mechanisms involving 4-Bromo-2-nitro-5-(trifluoromethyl)aniline have focused on its binding affinity with biological targets, particularly viral proteases. Research indicates that modifications to the compound's structure can enhance its inhibitory effectiveness against specific enzymes involved in viral replication processes . Additionally, investigations into its interactions with cellular components help elucidate its potential toxicity and environmental impact.
Several compounds share structural similarities with 4-Bromo-2-nitro-5-(trifluoromethyl)aniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-nitroaniline | Bromine and nitro groups on aniline | Used primarily in dye synthesis |
| 2-Nitro-5-trifluoromethylaniline | Trifluoromethyl group present | Focused on electronic applications |
| 4-Nitroaniline | Simple nitro-substituted aniline | Commonly used as a dye precursor |
| 4-Bromo-2-nitrophenol | Contains both bromine and nitro groups | Known for its use in analytical chemistry |
The uniqueness of 4-Bromo-2-nitro-5-(trifluoromethyl)aniline lies in its combination of both trifluoromethyl and bromine substituents, which significantly influence its reactivity and biological activity compared to other similar compounds. This dual functionality allows for diverse applications in pharmaceuticals and materials science not typically seen in simpler analogs.








